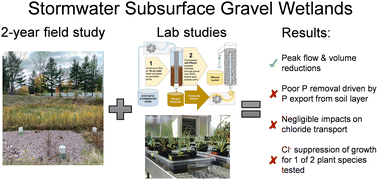Stormwater subsurface gravel wetland hydraulics, phosphorus retention, and chloride dynamics in cold climates†
Environmental Science: Water Research & Technology Pub Date: 2023-06-01 DOI: 10.1039/D3EW00062A
Abstract
Subsurface gravel wetlands (SGW) are water treatment practices that use a saturated layer of gravel, sometimes below a vegetated soil layer, to filter urban stormwater and remove pollutants during horizontal flow. In recent years, the implementation of SGWs has proliferated among municipalities in the Northeast United States to meet phosphorus (P) control requirements. However, stormwater SGW performance is not well researched, creating knowledge gaps related to P removal performance and the effects of road salt on performance in cold climates. Here, we used field monitoring of two SGWs over two years and a complementary series of laboratory studies to examine SGW hydraulics, P retention, and chloride dynamics. Field results indicated reductions in peak flows and flow volumes, net P export for approximately half of the total storms monitored across a wide range of influent P loads, and chloride load reductions at one site. Lab results showed that both engineered soils and native soils are unlikely to restrict hydraulic conductivity to the degree desired. Furthermore, two out of three engineered soils tested, including the one used at the field sites, can release substantial P post-installation, while gravels have limited ability to sorb dissolved P. Neither soils nor gravels substantially influenced chloride concentrations in the lab experiments, and results illustrated two potential responses of wetland vegetation to chloride exposure in SGWs as well as chloride assimilation by vegetation. We recommend a testing protocol based on Mehlich-3 P saturation ratio to guide soil selection and reduce dissolved P leaching risk.


Recommended Literature
- [1] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [2] Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†
- [3] Rapid preparation of water-soluble Ag@Au nanoclusters with bright deep-red emission†
- [4] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [5] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [6] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [7] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [8] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [9] A C3-symmetric chiroptical molecular propeller based on hexakis(phenylethynyl)benzene with a threefold terephthalamide: stereospecific propeller generation through the cooperative transmission of point chiralities on the host and guest upon complexation†
- [10] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 1467-16-9
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









